ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a useful research compound. Its molecular formula is C28H30N4O5 and its molecular weight is 502.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound "(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate" has been the subject of various synthesis and derivative formation studies. For instance, H. M. Mohamed explored the creation of similar compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. This process resulted in the formation of ethyl iminothiazolopyridine-4-carboxylate among other derivatives. The reactions were conducted in ethanol/triethylamine solution at room temperature, showcasing the compound's ability to react and form various structurally complex derivatives (H. M. Mohamed, 2021) (H. M. Mohamed, 2014).
Chemical Reactions and Pathways
The compound has also been involved in various chemical reactions and pathways, as detailed by Y. Singh and R. Prager, who studied the photolysis and pyrolysis of similar compounds. The research highlighted different pathways involving loss of CO2 and formation of imino carbene, which could further cyclize to form various complex structures. This indicates the compound's reactivity and the potential for forming diverse chemical structures under different conditions (Y. Singh, R. Prager, 1992).
Chemical Structure and Properties
Characterization of Products
The compound's derivatives have been thoroughly characterized using various spectroscopic methods. For instance, Qing Zeng et al. conducted a study that involved the 1,3-dipolar cycloaddition reaction to yield novel compounds. The structures of these products were characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, demonstrating the compound's versatility in forming complex structures and the ability to confirm these structures using advanced techniques (Qing Zeng et al., 2018).
Chemical Transformations and Structural Analysis
The compound has shown a propensity for engaging in chemical transformations leading to structurally diverse derivatives. Research by A. P. Marjani and J. Khalafy, for example, investigated the reactions leading to isoxazolones and their rearrangements to produce imidazopyrimidine and aminoindole derivatives. This highlights the compound's capacity for structural transformations and the formation of various heterocyclic compounds (A. P. Marjani, J. Khalafy, 2010).
Properties
IUPAC Name |
ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O5/c1-4-7-17-37-20-13-11-19(12-14-20)26(33)30-25-22(28(35)36-6-3)18-21-24(32(25)15-5-2)29-23-10-8-9-16-31(23)27(21)34/h8-14,16,18H,4-7,15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUBRCUAYDTSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CCC)N=C4C=CC=CN4C3=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.